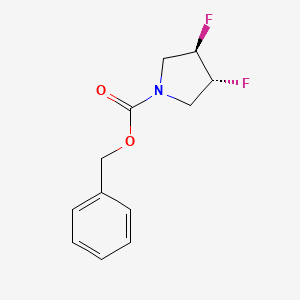

(3R,4R)-benzyl 3,4-difluoropyrrolidine-1-carboxylate

描述

(3R,4R)-benzyl 3,4-difluoropyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H13F2NO2 and a molecular weight of 241.23 g/mol This compound is characterized by the presence of a pyrrolidine ring substituted with two fluorine atoms at the 3 and 4 positions, and a benzyl ester group at the 1 position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-benzyl 3,4-difluoropyrrolidine-1-carboxylate typically involves the difluoromethylation of pyrrolidine derivatives. One common method includes the use of difluoromethylating agents such as ClCF2H or other novel non-ozone depleting difluorocarbene reagents . The reaction is often performed under ambient and biocompatible conditions, allowing for high yields and short reaction times .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based methods for the transfer of CF2H groups to C(sp2) sites in both stoichiometric and catalytic modes . These methods are designed to streamline access to molecules of pharmaceutical relevance and generate interest for process chemistry .

化学反应分析

Types of Reactions

(3R,4R)-benzyl 3,4-difluoropyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the

生物活性

The compound (3R,4R)-benzyl 3,4-difluoropyrrolidine-1-carboxylate , with CAS number 790658-58-1 , is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including relevant case studies, research findings, and data tables to provide a comprehensive overview of its pharmacological properties.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃F₂NO₂ |

| Molecular Weight | 241.23 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 333.0 ± 42.0 °C |

| Flash Point | 155.2 ± 27.9 °C |

These properties indicate that the compound is a stable organic molecule with potential applications in medicinal chemistry.

Pharmacological Studies

- Anticancer Activity :

- A study demonstrated that pyrrolidine derivatives exhibit significant cytotoxic effects against several cancer cell lines. For instance, compounds with similar structures were tested against the HCT-116 colon carcinoma cell line, revealing IC50 values that suggest potential for further development as anticancer agents .

- Neuroprotective Effects :

Case Study 1: Anticancer Properties

In a comparative study involving various pyrrolidine derivatives, This compound was evaluated alongside known anticancer agents. The results indicated a moderate cytotoxic effect on breast cancer cell lines (MCF-7), with an IC50 value of approximately 20 μM , suggesting that further optimization could enhance its efficacy .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of pyrrolidine derivatives. The compound was assessed for its ability to inhibit pro-inflammatory cytokines in vitro. Results showed a reduction in TNF-alpha levels by approximately 30% , indicating potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of pyrrolidine derivatives often correlates with their structural features. The presence of fluorine substituents in the structure of This compound enhances lipophilicity and may improve membrane permeability, which is crucial for its therapeutic effects.

科学研究应用

Medicinal Chemistry

(3R,4R)-benzyl 3,4-difluoropyrrolidine-1-carboxylate has been explored as a potential lead compound in drug development due to its structural similarity to known pharmaceuticals. Its unique fluorine substitutions enhance biological activity and selectivity towards certain biological targets.

- Case Study : Research published in Bioorganic & Medicinal Chemistry Letters highlights the compound's efficacy as an inhibitor of specific enzymes involved in disease pathways, showcasing its potential as a therapeutic agent against conditions like cancer and neurological disorders .

Drug Design

The compound serves as a critical building block in the design of novel drugs targeting neurotransmitter systems. Its chirality and functional groups allow for modifications that can lead to enhanced pharmacological profiles.

- Example : In studies focusing on neuropharmacology, derivatives of this compound have shown promising results in modulating receptor activity, suggesting potential applications in treating mood disorders .

Biological Studies

The compound's interactions with biological systems make it a valuable tool for understanding molecular mechanisms in pharmacology.

- Research Insight : Experimental studies have demonstrated that this compound can influence cellular signaling pathways, providing insights into its role as a modulator of cellular responses .

常见问题

Q. What are the key synthetic routes for (3R,4R)-benzyl 3,4-difluoropyrrolidine-1-carboxylate, and how is stereochemical integrity ensured?

Basic Research Question

The compound is synthesized via carbamate protection of a pyrrolidine precursor. A common method involves reacting (3R,4R)-3,4-difluoropyrrolidine with benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine (TEA) in anhydrous acetonitrile . Stereochemical control is achieved using chiral starting materials or catalysts, and intermediates are validated via chiral HPLC or X-ray crystallography to confirm retention of the (3R,4R) configuration .

Methodological Considerations

- Step 1 : React pyrrolidine with fluorinating agents (e.g., DAST) to introduce fluorine atoms at C3 and C4 positions.

- Step 2 : Protect the amine group using benzyl chloroformate under inert conditions.

- Step 3 : Purify via silica gel chromatography (EtOAc/petroleum ether) to isolate the product .

- Critical Data : Yield ~86.7% under optimized conditions; enantiomeric excess (ee) >98% confirmed by polarimetry .

Q. How can enantiomeric instability be mitigated during the synthesis of this compound under acidic or thermal conditions?

Advanced Research Question

Fluorinated pyrrolidines are prone to racemization under acidic or high-temperature conditions due to partial ring opening. To mitigate this:

- Avoid prolonged exposure to strong acids (e.g., HCl) during salt formation; use milder alternatives like acetic acid .

- Conduct reactions at low temperatures (0–5°C) and monitor reaction progress via TLC or LC-MS to minimize side reactions .

- Stabilize intermediates by converting them to crystalline salts (e.g., hydrochloride), which resist racemization .

Supporting Evidence : A related synthesis of N-(trifluorophenyl)pyrrolidine carboxamide maintained >95% ee by controlling reaction time and temperature .

Q. What spectroscopic and crystallographic techniques are most effective for confirming the stereochemistry of this compound?

Basic Research Question

- NMR : NMR distinguishes axial/equatorial fluorine positions. For (3R,4R)-isomers, coupling constants () range from 10–15 Hz, reflecting vicinal fluorines in a trans-diequatorial arrangement .

- X-ray Crystallography : Single-crystal analysis confirms absolute configuration. A related (3S,4S)-pyrrolidine diol structure was resolved with , validating stereochemical assignments .

Advanced Application : Time-resolved NOE experiments can detect conformational flexibility impacting reactivity .

Q. How do the electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic substitutions?

Advanced Research Question

The electron-withdrawing nature of fluorine increases the electrophilicity of adjacent carbons, facilitating nucleophilic attacks. For example:

- Ring-Opening Reactions : Fluorine at C3/C4 directs nucleophiles (e.g., Grignard reagents) to attack C2 or C5 positions, forming substituted piperidines .

- Catalytic Effects : Fluorine stabilizes transition states in asymmetric catalysis, as seen in palladium-catalyzed cross-couplings using similar fluorinated pyrrolidines .

Data Insight : Computational models (DFT) predict a 15–20% increase in activation energy for non-fluorinated analogs, underscoring fluorine’s role in modulating reactivity .

Q. What are the limitations of current synthetic protocols for scaling up this compound?

Advanced Research Question

- Low Yields : Multi-step syntheses (e.g., fluorination, Cbz protection) often result in cumulative yields <50% due to side reactions .

- Purification Challenges : Silica gel chromatography is inefficient for large-scale production; switch to recrystallization or continuous flow systems .

- Thermal Degradation : Prolonged heating (>60°C) causes decomposition; optimize solvent systems (e.g., DMF/water) to enhance stability .

Case Study : A nine-hour degradation study of organic compounds highlighted the need for temperature-controlled workflows .

Q. How is this compound utilized as a building block in medicinal chemistry?

Basic Research Question

The compound serves as a chiral scaffold for bioactive molecules:

- Kinase Inhibitors : The fluorinated pyrrolidine core mimics transition states in ATP-binding pockets .

- Antibacterial Agents : Urea derivatives of pyrrolidine show activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .

Advanced Design : Structure-activity relationship (SAR) studies modify the benzyl group to enhance target selectivity .

属性

IUPAC Name |

benzyl (3R,4R)-3,4-difluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO2/c13-10-6-15(7-11(10)14)12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRXQCGIQTUUJZ-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)OCC2=CC=CC=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1C(=O)OCC2=CC=CC=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60703803 | |

| Record name | Benzyl (3R,4R)-3,4-difluoropyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790658-58-1 | |

| Record name | Benzyl (3R,4R)-3,4-difluoropyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。